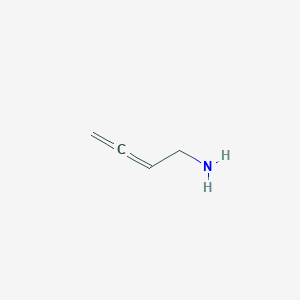

Buta-2,3-dien-1-amine

Description

Conceptual Framework of Allene (B1206475) and Amine Functionalities

The chemical character of buta-2,3-dien-1-amine is defined by the interplay between its two key functional groups: the allene and the primary amine.

Allene Functionality : An allene is a compound containing two cumulative double bonds; that is, two double bonds that share a central carbon atom (C=C=C). This arrangement results in a unique linear geometry and distinct reactivity. Allenes can act as both nucleophiles and electrophiles. nih.gov The central carbon is sp-hybridized, while the terminal carbons are sp2-hybridized. Radical additions to allenes are a significant area of study, with the regioselectivity of the attack depending on the nature of the radical and the substitution pattern of the allene. nih.gov For instance, the addition of a trifluoromethyl radical typically occurs at the central carbon to form a more stable allylic radical intermediate. nih.gov

Amine Functionality : The primary amine group (-NH₂) is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This allows it to readily participate in nucleophilic substitution and addition reactions. smolecule.com The presence of the amine group makes the molecule a valuable synthon, particularly for constructing nitrogen-containing heterocycles and other complex molecular architectures. researchgate.netresearchgate.net

Historical Evolution of Dienamine Chemistry and Reactivity

The study of dienamines is intrinsically linked to the broader history of enamine chemistry. The practical synthesis of stoichiometric enamines was first reported by Mannich and Davidsen in 1936. rsc.orgrsc.org However, the field of dienamine chemistry only began to flourish significantly with the advent of asymmetric organocatalysis. rsc.org

In the 1970s, the Hajos–Parrish–Eder–Sauer–Wiechert reaction provided an early example of organocatalytic HOMO-raising activation using enamines. rsc.org It wasn't until 1993 that Serebryakov and colleagues first investigated the stoichiometric and organocatalytic dienamine activation of α,β-unsaturated aldehydes. rsc.org A major breakthrough came in 2002 when Barbas demonstrated that 2-amino-1,3-butadienes, formed in situ, could serve as electron-rich dienes in normal-electron-demand Diels–Alder reactions. rsc.org

This HOMO-activation strategy, where the amine catalyst raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the conjugated system, proved to be a powerful tool in asymmetric synthesis. rsc.org Dienamine catalysis has since become a cornerstone of organocatalysis, enabling a wide array of asymmetric C-C bond-forming reactions for the synthesis of complex natural products and drug molecules. rsc.orgresearchgate.net The catalysts, typically chiral primary or secondary amines, form the dienamine species and simultaneously provide facial selectivity, leading to highly enantioselective reactions. rsc.org

Classification and Isomeric Considerations of Aminobutadienes (e.g., this compound vs. 1-aminobuta-1,3-dienes)

Aminobutadienes can be classified based on the position of the amine group and the arrangement of the double bonds. A critical distinction exists between cumulated dienes (allenes) and conjugated dienes.

This compound : This is an allenyl amine . The amine group is attached to a carbon adjacent to the cumulated C=C=C system. Its reactivity is characteristic of both allenes and primary amines. cdnsciencepub.comsmolecule.com It can be synthesized from propargylamine (B41283) derivatives. cdnsciencepub.comresearchgate.net

1-Aminobuta-1,3-diene : This is a conjugated dienamine . The amine group is directly attached to the C1 position of the buta-1,3-diene skeleton, creating an electron-rich conjugated π-system (N-C=C-C=C). These compounds are classic examples of dienamines used in organocatalysis, particularly as highly reactive dienes in Diels–Alder reactions. rsc.orgenamine.net A notable example is Rawal's diene, a 1-amino-3-siloxy-1,3-butadiene, which shows exceptional reactivity with electron-deficient dienophiles. enamine.net The preparation of stable 1-aminobutadienes can be achieved through methods like the addition of allyl Grignard reagents to aryl cyanides, followed by controlled hydrolysis. grafiati.com

2-Aminobuta-1,3-diene : This is another isomer of a conjugated dienamine , where the amine is at the C2 position. These have also been used as electron-rich dienes in Diels-Alder cycloadditions. rsc.org

The structural isomerism between these compounds leads to fundamentally different chemical reactivity and applications in synthesis. While the conjugated systems excel in cycloaddition reactions due to their electron-rich diene character, the allenyl amine offers a different set of synthetic possibilities based on the unique reactions of the allene moiety and the nucleophilic amine.

Table 1: Comparison of Aminobutadiene Isomers

| Property | This compound | 1-Aminobuta-1,3-diene |

| Structure | C=C=C-C-N | N-C=C-C=C |

| IUPAC Name | This compound | buta-1,3-dien-1-amine |

| Diene Type | Cumulated (Allene) | Conjugated |

| Key Reactivity | Reactions of allenes (cycloadditions, radical additions), nucleophilic amine reactions. cdnsciencepub.comnih.govsmolecule.com | Electron-rich diene in Diels-Alder reactions (HOMO-activated). rsc.orgenamine.net |

| Classification | Allenyl Amine | Dienamine |

| Molecular Formula | C₄H₇N | C₄H₇N |

| Molecular Weight | 69.11 g/mol nih.gov | 69.11 g/mol |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H7N |

|---|---|

Molecular Weight |

69.11 g/mol |

InChI |

InChI=1S/C4H7N/c1-2-3-4-5/h3H,1,4-5H2 |

InChI Key |

JCWPPNJQFKFPKA-UHFFFAOYSA-N |

Canonical SMILES |

C=C=CCN |

Origin of Product |

United States |

Advanced Spectroscopic Characterization Methods for Structural and Mechanistic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For Buta-2,3-dien-1-amine, various NMR experiments offer a wealth of information regarding its proton and carbon frameworks, connectivity, and dynamic behavior.

High-Resolution 1H NMR Spectroscopy for Proton Environments and Coupling Patterns

High-resolution 1H NMR spectroscopy provides precise information about the chemical environment of each proton in this compound. The spectrum reveals distinct signals for the protons of the amine group, the methylene (B1212753) group adjacent to the nitrogen, the allenic protons, and the terminal methyl group.

In a typical 1H NMR spectrum of a related compound, N-benzylthis compound, the following characteristic signals are observed: a pentet at δ 5.22 ppm corresponding to the C3 proton of the allene (B1206475), a multiplet for the terminal C4 methylene protons of the allene between δ 4.74 and 4.87 ppm, and a doublet of triplets for the C1 methylene protons adjacent to the amine at δ 3.27 ppm. sci-hub.se The amine proton itself often appears as a broad singlet, in this case at δ 2.65 ppm. sci-hub.se For N-(4-Methoxybenzyl)this compound, similar patterns are seen, with the allenic C3 proton as a pentet at δ 5.23 ppm, the terminal allenic protons as a multiplet between δ 4.73 and 4.83 ppm, and the C1 methylene protons as a doublet of triplets at δ 3.26 ppm. sci-hub.se

Table 1: 1H NMR Spectroscopic Data for this compound Derivatives

| Compound | Functional Group | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|---|

| N-benzylthis compound sci-hub.se | Allenic CH | 5.22 | p | 6.5 |

| Allenic CH2 | 4.74 - 4.87 | m | ||

| N-CH2 | 3.27 | dt | 6.2, 3.0 | |

| NH | 2.65 | s | ||

| N-(4-Methoxybenzyl)this compound sci-hub.se | Allenic CH | 5.23 | p | 6.5 |

| Allenic CH2 | 4.73 - 4.83 | m | ||

| N-CH2 | 3.26 | dt | 6.0, 2.9 |

Note: Data is for N-substituted derivatives as detailed spectral information for the parent compound is less commonly published.

13C NMR Spectroscopy for Carbon Skeleton Analysis

13C NMR spectroscopy is instrumental in defining the carbon framework of this compound. A key feature is the signal for the central sp-hybridized carbon of the allene group (C3), which characteristically appears far downfield.

For N-benzylthis compound, the central allenic carbon (C3) resonates at δ 208.61 ppm. sci-hub.se The terminal sp2 carbons of the allene (C2 and C4) appear at δ 88.66 ppm and δ 76.15 ppm, respectively. sci-hub.se The carbon of the methylene group attached to the nitrogen (C1) is found at δ 46.97 ppm. sci-hub.se Similarly, in N-(4-Methoxybenzyl)this compound, the central allenic carbon (C3) is observed at δ 208.46 ppm, with the other allenic carbons (C2 and C4) at δ 89.23 ppm and δ 76.02 ppm. sci-hub.se The C1 carbon resonates at δ 47.04 ppm. sci-hub.se

Table 2: 13C NMR Spectroscopic Data for this compound Derivatives

| Compound | Carbon Atom | Chemical Shift (δ) ppm |

|---|---|---|

| N-benzylthis compound sci-hub.se | C3 (Allenic) | 208.61 |

| C2 (Allenic) | 88.66 | |

| C4 (Allenic) | 76.15 | |

| C1 (N-CH2) | 46.97 | |

| N-(4-Methoxybenzyl)this compound sci-hub.se | C3 (Allenic) | 208.46 |

| C2 (Allenic) | 89.23 | |

| C4 (Allenic) | 76.02 | |

| C1 (N-CH2) | 47.04 |

Note: Data is for N-substituted derivatives as detailed spectral information for the parent compound is less commonly published.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity within the this compound molecule. rsc.org

COSY experiments establish proton-proton (H-H) coupling relationships, for instance, showing the correlation between the C1 methylene protons and the C3 allenic proton.

HSQC spectra correlate directly bonded proton and carbon atoms, definitively linking the 1H signals to their corresponding 13C signals.

HMBC experiments reveal longer-range (2-3 bond) correlations between protons and carbons, which is vital for piecing together the molecular structure. For example, an HMBC spectrum would show correlations from the C1 methylene protons to the C2 and C3 carbons of the allene system.

Variable Temperature NMR Studies for Dynamic Processes and Stereoisomerism

Variable temperature (VT) NMR studies can provide insights into dynamic processes such as conformational changes or hindered rotation around single bonds. In the case of certain substituted allenic amines, VT-NMR could be employed to study the rotation around the N-C1 bond, which may be hindered depending on the size of the substituent on the nitrogen. Such studies can reveal the energy barriers associated with these dynamic processes. For instance, the presence of rotamers has been suggested in the NMR spectra of some proline-derived allene-amines, which could be further investigated using VT-NMR. sci-hub.se

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes (e.g., Allene, Amine)

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the key absorptions are those of the allene and the amine groups.

The most distinctive feature in the IR spectrum of an allene is the asymmetric C=C=C stretching vibration, which typically appears as a sharp band in the region of 1950-1960 cm⁻¹. sci-hub.se For N-benzylthis compound and N-(4-methoxybenzyl)this compound, this peak is observed at 1954 cm⁻¹ and 1955 cm⁻¹, respectively. sci-hub.se

The N-H stretching vibrations of a primary amine (R-NH₂) typically appear as a doublet in the range of 3300-3500 cm⁻¹. libretexts.org Secondary amines (R₂-NH) show a single N-H stretch in this region. libretexts.org The C-N stretching vibration for aliphatic amines is found in the 1000-1250 cm⁻¹ region. libretexts.org Additionally, the N-H bending vibrations can provide further evidence for the presence of an amine group. libretexts.org

Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives

| Compound | Functional Group | Vibrational Mode | Frequency (ν) cm⁻¹ |

|---|---|---|---|

| N-benzylthis compound sci-hub.se | Allene | Asymmetric C=C=C stretch | 1954 |

| N-(4-methoxybenzyl)this compound sci-hub.se | Allene | Asymmetric C=C=C stretch | 1955 |

| General Aliphatic Primary Amines libretexts.org | Amine | N-H stretch | 3300-3500 (doublet) |

| Amine | C-N stretch | 1000-1250 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For this compound, the molecular formula is C₄H₇N, resulting in a molecular weight of 69.11 g/mol . mit.edu

A key principle in the mass spectrometry of amines is the "nitrogen rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. libretexts.org Therefore, the molecular ion peak (M⁺) for this compound would be expected at an odd mass-to-charge ratio (m/z), such as 69.

The fragmentation of amines is often dominated by α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This process leads to the formation of a resonance-stabilized iminium cation, which is often the base peak in the spectrum. libretexts.org For this compound, α-cleavage would involve the loss of a propargyl radical (•CH₂C≡CH) to give a [CH₂=NH₂]⁺ fragment with an m/z of 30.

High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion, which can be used to confirm the elemental composition. For example, the calculated exact mass for the protonated molecular ion [M+H]⁺ of N-benzylthis compound (C₁₁H₁₃N) is 160.1121, with an observed value of 160.1125. sci-hub.se Similarly, for N-(4-methoxybenzyl)this compound (C₁₂H₁₅NO), the calculated [M+H]⁺ is 190.1226, and the found value is 190.1230. sci-hub.se

Table 4: Mass Spectrometry Data for this compound and its Derivatives

| Compound | Formula | Molecular Weight (g/mol) | Ion | Calculated m/z | Found m/z |

|---|---|---|---|---|---|

| This compound mit.edu | C₄H₇N | 69.11 | [M]⁺ | 69 | - |

| N-benzylthis compound sci-hub.se | C₁₁H₁₃N | 159.23 | [M+H]⁺ | 160.1121 | 160.1125 |

| N-(4-Methoxybenzyl)this compound sci-hub.se | C₁₂H₁₅NO | 189.25 | [M+H]⁺ | 190.1226 | 190.1230 |

Advanced Spectroscopic Techniques in Chemical Research

Advanced spectroscopic methods are indispensable in modern chemical research for the unambiguous determination of molecular structure and the investigation of dynamic chemical processes. Techniques such as Raman and UV-Vis spectroscopy provide detailed insights into the vibrational and electronic properties of molecules, respectively.

Raman Spectroscopy for Vibrational Fingerprintingnih.gov

Raman spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the vibrational modes of a molecule. libretexts.org It relies on the inelastic scattering of monochromatic light, known as Raman scattering, which results in a shift in the energy of the incident photons corresponding to the energy of specific molecular vibrations. spectroscopyonline.com The resulting spectrum is a unique "vibrational fingerprint," where different functional groups exhibit characteristic Raman shifts, allowing for detailed structural elucidation. s-a-s.org For a molecule to be Raman active, a change in the polarizability of the molecule's electron cloud must occur during the vibration. libretexts.org

In the case of this compound, the Raman spectrum is expected to be characterized by distinct signals corresponding to its key functional groups: the allene, the primary amine, and the aliphatic carbon backbone.

Allene Group Vibrations : The most characteristic feature of an allene is the asymmetric stretching of the C=C=C moiety. This vibration typically gives rise to a strong and sharp band in the range of 1950-2000 cm⁻¹. s-a-s.org In the closely related compound Buta-2,3-dien-1-ol, this peak is observed in the infrared spectrum at 1956 cm⁻¹, providing a strong basis for the expected Raman shift in the amine analogue. orgsyn.org A weaker symmetric C=C=C stretching mode is also expected at a lower wavenumber, typically around 1070 cm⁻¹. s-a-s.org

Amine Group Vibrations : As a primary aliphatic amine, this compound will display characteristic N-H vibrations. ondavia.com Primary amines typically show two distinct bands in the high-frequency region of 3300-3500 cm⁻¹ corresponding to the asymmetric and symmetric N-H stretching modes. libretexts.orgias.ac.in An N-H bending or "scissoring" vibration is anticipated in the 1590-1650 cm⁻¹ region. scispace.com Furthermore, the C-N stretching vibration for aliphatic amines generally appears in the fingerprint region between 1000 and 1250 cm⁻¹. libretexts.orgscispace.com

Aliphatic C-H Vibrations : The spectrum will also contain bands corresponding to the stretching and bending of the C-H bonds in the molecule's backbone, typically observed in the 2800-3000 cm⁻¹ region. nih.gov

The combination of these specific vibrational modes provides a unique spectral fingerprint for this compound, allowing for its unambiguous identification.

Table 1: Expected Characteristic Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Asymmetric C=C=C Stretch | Allene | 1950 - 2000 | Strong |

| Symmetric C=C=C Stretch | Allene | ~1070 | Weak |

| Asymmetric & Symmetric N-H Stretch | Primary Amine | 3300 - 3500 (two bands) | Medium |

| N-H Bending (Scissoring) | Primary Amine | 1590 - 1650 | Medium |

| C-N Stretch | Aliphatic Amine | 1000 - 1250 | Medium |

| C-H Stretch | Aliphatic CH, CH₂ | 2800 - 3000 | Strong |

Theoretical and Computational Chemistry Studies of Buta 2,3 Dien 1 Amine

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations are foundational in determining the three-dimensional structure, stability, and electronic nature of a molecule. Methods like Density Functional Theory (DFT) are commonly employed for this purpose.

Geometry optimization is a computational process used to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For Buta-2,3-dien-1-amine, this involves determining the most stable bond lengths, bond angles, and dihedral angles. The molecule possesses conformational flexibility due to rotation around the C(1)-C(2) and C(1)-N single bonds. A conformational analysis is necessary to identify the various low-energy conformers and the energy barriers between them. nih.govresearchgate.net

Computational studies, often using DFT methods such as B3LYP with a basis set like 6-311G(d,p), can be performed to locate these stable conformers. nih.govrsc.org The analysis would involve systematically rotating the key dihedral angles to map the potential energy surface and identify all energy minima. While detailed experimental data on the specific conformers of this compound are not widely published, theoretical calculations provide essential predictions of its structural parameters.

Table 1: Predicted Optimized Geometric Parameters for this compound (Note: These are representative values based on DFT calculations of similar structural fragments.)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=C (average) | 1.31 Å |

| C(1)-C(2) | 1.47 Å | |

| C(1)-N | 1.46 Å | |

| Bond Angle | C=C=C | ~180° |

| C(2)-C(1)-N | 109.5° |

| Dihedral Angle | H-C(2)-C(1)-N | Varies by conformer |

To understand the distribution of electrons within the molecule, methods like Natural Population Analysis (NPA) are utilized. scilit.comresearchgate.net NPA provides a less basis-set-dependent calculation of atomic charges and orbital populations compared to other methods like Mulliken population analysis. researchgate.net This analysis is crucial for understanding the molecule's polarity, reactivity sites, and intermolecular interactions.

Table 2: Hypothetical Natural Population Analysis (NPA) Charges for this compound Atoms (Note: These values are illustrative of expected charge distribution.)

| Atom | Predicted NPA Charge (a.u.) |

|---|---|

| N | -0.95 |

| C1 | +0.10 |

| C2 | -0.45 |

| C3 | +0.15 |

| C4 | -0.50 |

| H (on N, average) | +0.40 |

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. masterorganicchemistry.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). masterorganicchemistry.com The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. ntu.edu.iq

In this compound, the HOMO is expected to have significant contributions from the nitrogen lone pair and the π-system of the allene (B1206475). The presence of the electron-donating amine group raises the energy of the HOMO compared to unsubstituted allenes, making it a better nucleophile. ethz.ch The LUMO is likely a π* orbital associated with the allene group. Computational studies on the related isomer, buta-1,3-dien-2-amine, show that the amine substituent significantly raises the HOMO energy. researchgate.netsciepub.com A similar effect is anticipated for this compound, influencing its reactivity in reactions like cycloadditions. rsc.org

Table 3: Representative FMO Energies for Buta-1,3-dien-2-amine (a constitutional isomer) (Data from related computational studies for comparative purposes.) researchgate.netsciepub.com

| Molecule | HOMO Energy (a.u.) | LUMO Energy (a.u.) | HOMO-LUMO Gap (a.u.) |

|---|---|---|---|

| Buta-1,3-diene | -0.231 | 0.057 | 0.288 |

Computational Studies of Reaction Pathways and Transition States

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions. pku.edu.cn This allows for the mechanistic elucidation of complex transformations by identifying intermediates and, crucially, the high-energy transition states that control reaction rates.

Allenes are known to participate in cycloaddition reactions. The reaction of this compound with reactive species like silylenes (R₂Si:) can theoretically proceed through several pathways. Silylenes, being electron-deficient, can react with the π-bonds of the allene. The two primary possibilities are a [2+1] cycloaddition to form a vinyl-substituted silacyclopropane (B577268) or a [2+2] cycloaddition. numberanalytics.comnih.gov

Computational studies using DFT can model these reaction pathways. By calculating the energies of the transition states for each possible route, the most favorable mechanism can be determined. For instance, calculations would reveal the activation barriers for the silylene attacking one of the two double bonds and help predict the regioselectivity of the reaction. numberanalytics.comnih.gov

Table 4: Hypothetical Energy Profile for the Cycloaddition of a Silylene with this compound (Note: Values are illustrative, representing a typical reaction profile calculated by DFT.)

| Species | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Silylene | 0.0 |

| TS1 | Transition state for [2+1] cycloaddition | +12.5 |

| Product 1 | Vinylsilacyclopropane derivative | -25.0 |

| TS2 | Transition state for [2+2] cycloaddition | +18.0 |

Allenylamines are precursors for sigmatropic rearrangements, which are pericyclic reactions involving the intramolecular shift of a σ-bond. wikipedia.org A plausible transformation for a derivative of this compound is a researchgate.netresearchgate.net-sigmatropic rearrangement, particularly if the nitrogen atom is quaternized to form an ammonium (B1175870) ylide. researchgate.netrsc.org Such rearrangements are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds with high stereoselectivity. comporgchem.comnih.gov

Theoretical studies are essential for understanding the feasibility and stereochemical outcome of these reactions. mdpi.com By modeling the five-membered cyclic transition state, computational methods can accurately calculate the activation free energy (ΔG‡) of the rearrangement. scholaris.caresearchgate.net This barrier determines whether the reaction will proceed under given conditions. Comparing the energies of different possible transition state geometries (e.g., endo vs. exo) can also predict the diastereoselectivity of the product. mdpi.com

Table 5: Hypothetical Calculated Activation Barrier for a researchgate.netresearchgate.net-Sigmatropic Rearrangement (Note: Based on typical values for allenylamine rearrangements.) mdpi.comresearchgate.net

| Parameter | Description | Calculated Value (kcal/mol) |

|---|---|---|

| ΔG‡ | Activation free energy for rearrangement | 15 - 25 |

Computational Modeling of Catalytic Processes

The computational modeling of catalytic processes involving this compound is essential for understanding reaction mechanisms and designing more efficient catalysts. Advances in quantum chemical methods, coupled with significant increases in computing power, allow researchers to model complex catalytic cycles with high accuracy. nih.govresearchgate.net These models provide critical insights into how the structure and composition of a catalyst's active site influence its activity and selectivity for specific reactions. nih.gov

For a substrate like this compound, which contains both a reactive allene group and a nucleophilic amine, computational studies are invaluable. For instance, gold-catalyzed allene cycloisomerization has been utilized for pyrrole (B145914) synthesis using this compound. rsc.org Similarly, silver-promoted carboxylation reactions have also been reported. unipr.it Computational modeling can elucidate the intricate mechanistic details of these transformations.

Density Functional Theory (DFT) is a primary tool in this area, used to map potential energy surfaces, identify transition states, and calculate activation barriers. researchgate.net This information helps in rationalizing experimentally observed outcomes and predicting the effects of modifying the catalyst or substrate. For example, in the nickel-catalyzed hydroamination of 1,3-dienes, a process related to the functionalization of this compound, computational studies have been crucial for understanding regioselectivity. acs.org These studies model the interaction between the diene, the amine, and the nickel-ligand complex to determine the most favorable reaction pathway. acs.org

The table below summarizes catalytic systems where computational modeling is instrumental for understanding reactions involving this compound or analogous structures.

| Catalytic System | Reaction Type | Role of Computational Modeling | Key Findings from Modeling |

| Gold (Au) Catalysis | Allene Cycloisomerization | Elucidate reaction mechanism, determine the nature of Au-allene intermediates. | Stabilization of intermediates, rationalization of product formation (e.g., pyrroles). rsc.org |

| Silver (Ag) Catalysis | Carboxylation | Investigate the mechanism of CO2 activation and insertion. | Determine the role of the Ag promoter and the energetics of the catalytic cycle. unipr.it |

| Nickel (Ni) Catalysis | Hydroamination | Explain regio- and enantioselectivity, probe ligand effects. | Identify the rate-determining step, predict the most stable transition state geometry. acs.org |

| Palladium (Pd) Catalysis | Telomerization | Analyze the formation of C-N bonds and oligomerization pathways. | Understand the influence of nucleophiles (amines) on the reaction with 1,3-dienes. rsc.org |

These computational approaches are not limited to static models; they are increasingly incorporating dynamic effects to simulate catalytic processes under more realistic, or operando, conditions. cecam.org

Molecular Dynamics Simulations for Conformational Sampling and Reactivity Prediction

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the dynamic behavior of molecules in atomic detail. nih.gov By simulating the motion of atoms over time, MD provides insights into the conformational landscape and flexibility of molecules like this compound. nih.gov This is crucial because a molecule's function and reactivity are intrinsically linked to its dynamics. nih.gov

For this compound, MD simulations can be used to sample its vast conformational space. The molecule possesses rotational freedom around the C-C and C-N single bonds, leading to various possible spatial arrangements (conformers). MD simulations can identify the most populated conformers and the energy barriers for interconversion between them. This is achieved by solving Newton's equations of motion for the system, where the forces between atoms are calculated using a molecular mechanics force field. ntu.edu.tw

Furthermore, MD simulations are instrumental in predicting reactivity, particularly in solution. By explicitly including solvent molecules, these simulations can model solvation effects and the role of the solvent in chemical reactions. ntu.edu.tw Ab initio MD, which calculates forces "on the fly" using quantum mechanics, is particularly useful for studying reactions involving bond breaking and formation. uregina.ca For example, simulations of aqueous carbamate (B1207046) zwitterions, which are structurally related to protonated amine species, have revealed spontaneous deprotonation events and proton transfer pathways involving surrounding water molecules. uregina.ca Such simulations could be applied to this compound to study its acid-base chemistry and its role as a nucleophile in aqueous environments.

The table below outlines potential applications of MD simulations in the study of this compound.

| Simulation Type | Objective | Information Gained |

| Classical MD in Vacuum | Conformational Sampling | Identification of stable conformers, rotational energy barriers, principal modes of motion. |

| Classical MD in Solvent | Solvation and Dynamics | Solvation shell structure, hydrogen bonding interactions with solvent, diffusion coefficient. |

| Ab Initio MD | Reactivity Prediction | Modeling of proton transfer events, reaction with electrophiles, initial stages of catalytic reactions. uregina.ca |

| Hybrid QM/MM | Enzyme Catalysis/Binding | Simulating the molecule within a catalyst's active site or protein binding pocket. ntu.edu.tw |

Advanced sampling techniques can be combined with MD to more efficiently explore rare events, such as crossing high energy barriers, which is critical for a complete understanding of reaction mechanisms. ntu.edu.tw

Prediction of Spectroscopic Properties (e.g., Rotational Spectra)

Computational chemistry provides indispensable tools for the prediction and interpretation of spectroscopic data. For a molecule like this compound, theoretical calculations are essential for assigning experimental spectra, particularly high-resolution rotational spectra, to specific molecular conformations. frontiersin.org

The process begins with a computational exploration of the molecule's potential energy surface (PES) to locate all stable conformers. This is typically done using ab initio methods like Møller-Plesset perturbation theory (MP2) or, more commonly, Density Functional Theory (DFT) with functionals such as B3LYP. frontiersin.org These calculations yield the optimized geometries and relative energies of the different conformers.

From the optimized geometry of each conformer, key spectroscopic parameters can be calculated. For rotational spectroscopy, the most important parameters are the rotational constants (A, B, C), which are inversely related to the molecule's principal moments of inertia. The calculated rotational constants are used to predict the appearance of the rotational spectrum for each conformer. By comparing these theoretical spectra with the experimentally measured spectrum, a definitive assignment of the observed spectral lines to a specific three-dimensional structure can be made. frontiersin.org Other calculable properties that aid in this assignment include the components of the electric dipole moment along the principal axes (μa, μb, μc), which determine the intensity of the rotational transitions. frontiersin.org

The following table presents hypothetical DFT-calculated data for two possible conformers of this compound, illustrating the type of information used to guide spectroscopic analysis.

| Parameter | Conformer I (gauche) | Conformer II (anti) |

| Relative Energy (kJ/mol) | 0.0 | 2.5 |

| Rotational Constant A (MHz) | 9500 | 12500 |

| Rotational Constant B (MHz) | 2100 | 1900 |

| Rotational Constant C (MHz) | 1800 | 1750 |

| Dipole Moment μa (Debye) | 1.2 | 0.3 |

| Dipole Moment μb (Debye) | 0.8 | 1.5 |

| Dipole Moment μc (Debye) | 0.1 | 0.0 |

In addition to rotational spectra, theoretical methods like Time-Dependent DFT (TD-DFT) can predict electronic transitions, which correspond to UV-Visible absorption spectra. scirp.org These calculations can identify the nature of the electronic transitions (e.g., HOMO→LUMO) and how they are influenced by molecular structure and solvent. scirp.org

Application of Density Functional Theory (DFT) in Mechanistic and Property Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost, making it ideal for studying the mechanisms of organic reactions and predicting molecular properties. researchgate.netmdpi.com For this compound, DFT provides profound insights into its electronic structure and reactivity.

One major application of DFT is the study of reaction mechanisms. By mapping the potential energy surface, DFT calculations can identify the structures of reactants, products, intermediates, and, most importantly, transition states. acs.org The calculated energy difference between the reactants and the transition state gives the activation energy, a key predictor of reaction rate. For example, DFT has been used extensively to distinguish between concerted and stepwise mechanisms in Diels-Alder reactions involving butadienes. acs.org A similar approach could be applied to cycloaddition reactions of this compound to determine the favorability of different pathways.

Conceptual DFT introduces a framework of reactivity indices that help to understand and predict chemical behavior based on the electron density. mdpi.comresearchgate.net Indices such as electrophilicity (ω) and nucleophilicity (N) can be calculated to quantify the reactivity of molecules. researchgate.net Given its amine and allene moieties, this compound can act as a nucleophile. DFT calculations can quantify its nucleophilicity and predict its reactivity towards a range of electrophiles. mdpi.com

The table below summarizes key parameters that can be obtained from DFT calculations to describe a hypothetical reaction involving this compound.

| DFT-Calculated Parameter | Description | Significance |

| Activation Energy (ΔE‡) | The energy barrier that must be overcome for a reaction to occur. | Determines the reaction rate; lower values indicate faster reactions. acs.org |

| Reaction Energy (ΔEr) | The net energy change between products and reactants. | Indicates whether a reaction is exothermic (releases energy) or endothermic (requires energy). |

| Transition State Geometry | The molecular structure at the highest point on the reaction pathway. | Provides insight into the bonding changes that occur during the reaction. pku.edu.cn |

| Nucleophilicity Index (N) | A quantitative measure of a molecule's ability to donate electrons. | Predicts reactivity in polar reactions; higher values indicate stronger nucleophiles. mdpi.com |

| Electrophilicity Index (ω) | A quantitative measure of a molecule's ability to accept electrons. | Characterizes the electrophilic nature of potential reaction partners. researchgate.net |

DFT functionals like B3LYP are commonly employed in these studies, often in conjunction with basis sets like 6-31G(d), to provide reliable energies and geometries for organic molecules. mdpi.comacs.org These theoretical studies are not only explanatory but also predictive, guiding experimental efforts in synthesis and catalysis. utas.edu.au

Advanced Applications in Organic Synthesis and Materials Science

Role as a Versatile Building Block in Complex Molecule Synthesis

The presence of both a reactive allene (B1206475) moiety and a primary amine group in buta-2,3-dien-1-amine makes it a highly valuable precursor in the synthesis of intricate organic molecules. These functional groups can participate in a variety of chemical transformations, either independently or in concert, to afford a diverse range of molecular scaffolds.

Synthesis of Nitrogen-Containing Heterocyclic Compounds (e.g., Tetrahydropyridines, Pyrazines)

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and natural products. The unique reactivity of allenic amines like this compound offers novel synthetic routes to these important classes of compounds.

Tetrahydropyridines: The synthesis of highly substituted tetrahydropyridines is of great interest in medicinal chemistry. While direct cycloaddition reactions involving simple allenes can be challenging, the functionalization of allenes provides pathways to versatile intermediates for cyclization. For instance, transition-metal-catalyzed reactions of allenes can lead to the formation of intermediates that subsequently undergo cyclization to form tetrahydropyridine (B1245486) rings. nih.govnih.gov A versatile reaction cascade for synthesizing highly substituted 1,2,3,6-tetrahydropyridines has been developed, which involves the rhodium(I)-catalyzed C–H activation–alkyne coupling followed by electrocyclization and reduction. nih.gov Although not specifically demonstrated with this compound, its structure suggests potential for participation in similar cascade reactions, where the amine functionality could be pre-functionalized to an imine or an enamine, which are known to participate in such cyclizations. nih.govresearchgate.net The resulting tetrahydropyridine derivatives are valuable scaffolds in drug discovery.

Pyrazines: Pyrazines are another important class of nitrogen-containing heterocycles found in many biologically active compounds. The synthesis of pyrazines often involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. While direct synthesis from this compound is not prominently documented, its carbon backbone and nitrogen atom suggest its potential as a C4 synthon. For example, oxidative cleavage of the allene moiety could potentially lead to a 1,2-dicarbonyl intermediate, which, after further functionalization of the amine, could undergo cyclization to form a pyrazine (B50134) ring. Various methods exist for pyrazine synthesis, including the Staedel–Rugheimer and Gutknecht pyrazine syntheses, which involve the self-condensation of α-ketoamines. wikipedia.org The functional group array in this compound could potentially be manipulated to generate such precursors.

| Heterocycle | Potential Synthetic Strategy Involving Allenic Amine | Key Intermediates |

| Tetrahydropyridine | Transition-metal-catalyzed cyclization | Metal-bound intermediates, iminiums |

| Pyrazine | Oxidative cleavage and subsequent condensation | 1,2-Dicarbonyl compounds, α-amino ketones |

Preparation of Other Bioactive Scaffolds (e.g., Nitrogen-Containing Allenes)

The allenic moiety itself is a key feature in a number of bioactive natural products and pharmaceuticals. acs.orgresearchgate.net The introduction of a nitrogen atom into an allene scaffold, as in this compound, provides a handle for further functionalization and can significantly influence the biological activity of the molecule.

Nitrogen-containing allenes are valuable intermediates in organic synthesis. The amine group in this compound can be readily modified to introduce a wide range of substituents, leading to a diverse library of functionalized allenes. These derivatives can then be used in various synthetic transformations, including cycloaddition reactions and transition-metal-catalyzed cross-coupling reactions, to construct complex molecular architectures. semanticscholar.org The synthesis of stereochemically complex amines is a significant challenge in organic synthesis, and methodologies involving the oxidative amination of allenes have been developed to address this. semanticscholar.org These methods can produce densely functionalized amine triads and nitrogen heterocycles. semanticscholar.org

Precursors for Polymer and Advanced Materials Development

The presence of reactive double bonds and a functional amine group makes this compound an attractive monomer for the development of novel polymers and advanced materials with unique properties.

Incorporation into Polymer Chains due to Reactive Double Bonds

The allene functionality of this compound contains two orthogonal pi systems, which can participate in polymerization reactions. Both free-radical and anionic polymerization methods can be envisioned for the polymerization of dienes. wikipedia.orgresearchgate.netdoubtnut.comvedantu.comdoubtnut.com The polymerization of buta-1,3-diene, a structurally related compound, is a well-established industrial process for the production of synthetic rubbers. The polymerization of functionalized dienes, particularly those containing amine groups, has been explored to create polymers with tailored properties such as improved adhesion and solubility. researchgate.net

Anionic polymerization, in particular, offers a high degree of control over the polymer architecture, including molecular weight and dispersity, and allows for the synthesis of well-defined block copolymers and end-functionalized polymers. wikipedia.orgethernet.edu.etresearchgate.net The amine functionality in this compound could potentially be protected during anionic polymerization and then deprotected to yield a functional polymer.

| Polymerization Method | Potential Outcome with this compound | Key Features |

| Free Radical Polymerization | Cross-linked or linear polymers with pendant amine groups. | Tolerant to a variety of functional groups. |

| Anionic Polymerization | Well-defined polymers with controlled molecular weight and architecture. | Requires protection of the amine group. |

Synthesis of Functionalized Materials (e.g., Covalent Organic Frameworks with Diene Linkages)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas, making them promising materials for applications in gas storage, catalysis, and sensing. tcichemicals.comresearchgate.net The synthesis of COFs typically involves the condensation of multitopic building blocks (linkers) to form a periodic network. tcichemicals.comtcichemicals.com

The structure of this compound, possessing both a reactive diene system and an amine linker, suggests its potential as a building block for the construction of novel COFs. Amine linkers are commonly used in the synthesis of imine-linked COFs through condensation with aldehyde linkers. tcichemicals.comtcichemicals.com The diene moiety could be incorporated into the COF backbone, potentially leading to materials with interesting electronic and mechanical properties. While COFs with diene linkages are less common, the versatility of COF chemistry allows for the exploration of new linker motifs. The synthesis of aminal-linked COFs through the condensation of aldehydes and secondary amines has been reported, demonstrating the potential for diverse linkage chemistries. rsc.org

Exploration in Click Chemistry Methodologies

Click chemistry refers to a set of powerful, reliable, and selective reactions for the rapid synthesis of new molecules. wikipedia.orgillinois.edu The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.comnih.gov The unique reactivity of allenes suggests their potential for development in novel click-type reactions.

While the classic click reaction involves an alkyne and an azide, the structural similarity of allenes to alkynes makes them interesting candidates for cycloaddition reactions. The 1,3-dipolar cycloaddition of azides with allenes has been studied, and it has been shown that these reactions can proceed to form triazole-containing products. researchgate.netnih.govresearchgate.net The regioselectivity of these reactions can be influenced by the substitution pattern of the allene. researchgate.net Although not as widely adopted as the CuAAC reaction, the development of efficient and selective cycloaddition reactions involving allenes could expand the toolbox of click chemistry. The presence of the amine group in this compound could be used to attach this allenic unit to other molecules, which could then participate in such cycloaddition reactions, providing a modular approach to the synthesis of complex structures.

Contribution to the Development of Sustainable Chemical Processes and Materials

The potential for this compound to contribute to sustainable chemistry can be inferred from the general reactivity of its constituent functional groups—the allene and the primary amine—and the broader context of sustainable polymer chemistry.

Atom-Economical Syntheses: A core principle of green chemistry is the concept of atom economy, which aims to maximize the incorporation of all materials used in a process into the final product. Addition reactions are inherently atom-economical. The allene and amine functionalities within this compound allow it to participate in various addition and cycloaddition reactions. For instance, allenes can undergo [2+2] and [4+2] cycloadditions, which are 100% atom-economical processes for creating complex cyclic molecules without the formation of byproducts. The primary amine group can also undergo addition reactions, such as Michael additions to α,β-unsaturated carbonyl compounds, further expanding its utility in waste-free synthetic routes.

Monomer for Functional and Potentially Recyclable Polymers: The amine group in this compound makes it a functional monomer for polymerization. Amines are crucial in the synthesis of polymers like polyamides and polyureas. acs.org The introduction of an amine group into a polymer backbone can significantly alter the material's properties, such as adhesion and solubility, and provides a reactive handle for further chemical modification. mdpi.com

In the context of sustainability, there is significant interest in developing monomer-recyclable polymers, which can be chemically broken down back to their constituent monomers for repolymerization. The bonds formed using amine monomers (e.g., amide bonds) can be susceptible to hydrolysis, which could be exploited in designing chemically recyclable materials. While research on polymers derived specifically from this compound is not available, the broader class of amine-containing polymers is a key area of research for sustainable materials. mdpi.com

Potential for Bio-Based Sourcing: The sustainability of a chemical is also linked to its origin. While this compound is conventionally derived from petrochemical sources, the foundational building block, 1,3-butadiene (B125203), is a target for production from renewable feedstocks like ethanol. mdpi.com Advances in biocatalysis and fermentation are paving the way for bio-based production of key chemical intermediates. If 1,3-butadiene or other precursors can be sourced renewably, it opens a pathway for the "greener" synthesis of its derivatives, including this compound.

The following table outlines the potential contributions based on the compound's structure, aligned with green chemistry principles.

| Green Chemistry Principle | Potential Contribution of this compound |

| Atom Economy | Participation in 100% atom-economical addition and cycloaddition reactions via its allene and amine groups. |

| Use of Renewable Feedstocks | Potential for synthesis from bio-based precursors as renewable routes to butadiene are developed. |

| Design for Degradation/Recycling | Can act as a monomer to introduce functional groups (amines) that can form hydrolyzable linkages (e.g., amides) in polymers, creating a potential for chemical recycling. |

| Catalysis | The amine functionality can act as an internal catalyst or directing group in certain synthetic transformations, potentially reducing the need for external catalysts. |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Buta-2,3-dien-1-amine and its derivatives?

- Methodology : this compound derivatives (e.g., N-(Buta-2,3-dien-1-yl)benzamide) are synthesized via nucleophilic substitution or coupling reactions. For example, reactions involving benzamide or sulfonamide precursors with propargyl alcohols or halides under catalytic conditions (e.g., Pd/Cu catalysts). Optimization often involves temperature control (-10°C to room temperature) and inert atmospheres to prevent side reactions .

- Characterization : Use NMR (¹H/¹³C) to confirm allenic structure and regioselectivity. IR spectroscopy can validate amine functional groups, while GC-MS or HPLC ensures purity .

Q. How should researchers safely handle and store this compound in laboratory settings?

- Handling : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation. Avoid contact with oxidizing agents or moisture to prevent decomposition .

- Storage : Keep in airtight containers under nitrogen or argon at 2–8°C. Ensure the storage area is dry, ventilated, and away from ignition sources .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

- NMR Analysis : ¹H NMR distinguishes allenic protons (δ 4.5–6.0 ppm) and amine protons (δ 1.5–3.0 ppm). ¹³C NMR confirms sp² carbons in the allene moiety (δ 90–110 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) determines molecular ion peaks and fragmentation patterns to verify purity and molecular formula .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound derivatives?

- Approach : Replicate reactions under strictly controlled conditions (e.g., anhydrous solvents, purified reagents). Use kinetic studies (e.g., in situ FTIR) to monitor intermediate formation. Cross-validate results with independent methods like X-ray crystallography or computational modeling (DFT) .

- Case Study : Discrepancies in yields of N-(Buta-2,3-dien-1-yl)-4-methylbenzenesulfonamide may arise from trace moisture; rigorous drying of reagents and glassware can improve reproducibility .

Q. What catalytic systems enhance the regioselectivity of this compound in cycloaddition reactions?

- Catalysts : Transition-metal catalysts (e.g., Pd(PPh₃)₄ or CuI) promote [2+2] or [4+2] cycloadditions. Ligand screening (e.g., phosphines or N-heterocyclic carbenes) can tune selectivity .

- Mechanistic Insight : DFT calculations help identify transition states and electronic effects influencing regioselectivity. Solvent polarity (e.g., DMF vs. THF) also modulates reaction pathways .

Q. How does this compound’s stability vary under different pH and temperature conditions?

- Stability Testing : Conduct accelerated degradation studies (40–60°C, pH 1–13). Monitor decomposition via HPLC and identify byproducts (e.g., imines or ketones) using LC-MS.

- Findings : The compound is stable in neutral, anhydrous conditions but prone to hydrolysis in acidic/basic media. Low-temperature storage (-20°C) extends shelf life .

Q. What strategies mitigate polymerization risks during this compound synthesis?

- Preventive Measures : Add radical inhibitors (e.g., BHT or hydroquinone) to reaction mixtures. Use short reaction times and low temperatures (-10°C) to suppress radical-initiated side reactions .

- Monitoring : Track viscosity changes or exotherms as early indicators of polymerization. Quench reactions immediately if instability is detected .

Q. How can researchers assess the ecological impact of this compound in waste streams?

- Testing Protocols : Follow OECD guidelines for acute aquatic toxicity (e.g., Daphnia magna or algae assays). Use HPLC-UV to quantify residual concentrations in wastewater.

- Data Gaps : Current evidence lacks ecotoxicological data; preliminary studies suggest moderate bioaccumulation potential due to lipophilic amine groups .

Methodological Recommendations

- Contradiction Analysis : When conflicting data arise (e.g., spectral vs. chromatographic purity), employ orthogonal techniques (e.g., 2D NMR or elemental analysis) and collaborate with independent labs for verification .

- Reactivity Studies : Design experiments with isotopic labeling (e.g., ¹⁵N or ²H) to trace reaction pathways. Use flow chemistry to control exothermic reactions and improve scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.